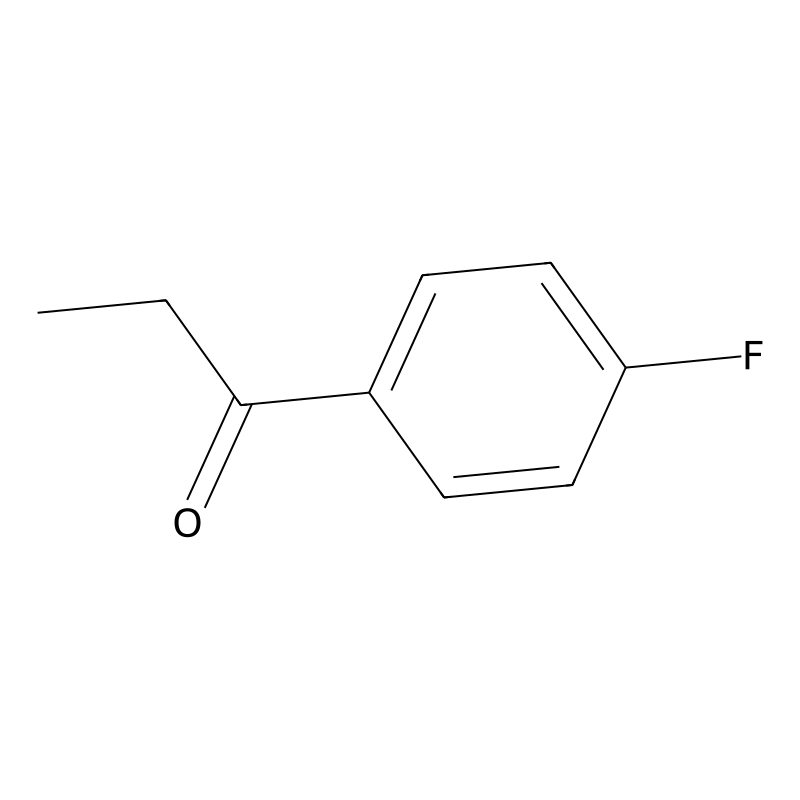

4'-Fluoropropiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4'-Fluoropropiophenone is a relatively simple molecule that can be synthesized through various methods, making it readily available for research purposes. One common method involves the Friedel-Crafts acylation reaction between fluorobenzene and propionyl chloride, using aluminum chloride as a Lewis acid catalyst [].

Potential Applications:

While there is limited published research specifically on 4'-Fluoropropiophenone itself, its structural similarity to other bioactive molecules has led to some exploration of its potential applications:

Intermediate in Organic Synthesis

The presence of the ketone and fluorine functional groups makes 4'-Fluoropropiophenone a potentially valuable intermediate for the synthesis of more complex molecules with desired properties. For example, it could be used as a starting material for the preparation of fluorinated pharmaceuticals or agrochemicals [].

Ligand Design

The ketone group in 4'-Fluoropropiophenone can act as a binding site for metal ions, making it a candidate for the development of new ligands for catalysts or therapeutic agents. However, further research is needed to explore this potential application [].

Material Science

Fluorinated aromatic compounds are known to exhibit interesting properties in various materials, such as liquid crystals and polymers. 4'-Fluoropropiophenone could potentially be incorporated into these materials to modify their physical or chemical characteristics, but this area requires further investigation [].

4'-Fluoropropiophenone is an organic compound with the chemical formula C₉H₉FO and a CAS number of 456-03-1. It features a fluorine atom attached to the para position of a phenyl group, which is linked to a propiophenone structure. This compound is known for its role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry .

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, allowing for the introduction of different substituents.

- Aldol Condensation: It can undergo aldol reactions to form β-hydroxy ketones, which can be further dehydrated to yield α,β-unsaturated ketones.

- Reduction: The carbonyl group can be reduced to form secondary alcohols or hydrocarbons through various reducing agents .

The biological activity of 4'-Fluoropropiophenone has been studied primarily in the context of its derivatives. Some derivatives exhibit significant pharmacological properties, including:

- Antimicrobial Activity: Certain 4'-fluorinated compounds show efficacy against various bacterial strains.

- Cytotoxic Effects: Some studies suggest that derivatives may possess cytotoxic properties against cancer cell lines, though more research is needed to confirm these effects .

Several methods exist for synthesizing 4'-Fluoropropiophenone:

- Fluorination of Propiophenone: Direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide can introduce the fluorine atom at the para position.

- Friedel-Crafts Acylation: This method involves the acylation of fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst.

- Rearrangement Reactions: Starting from other substituted phenyl compounds, rearrangement can yield 4'-fluoropropiophenone through various intermediates .

4'-Fluoropropiophenone is utilized in several applications:

- Intermediate in Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research Tool: The compound is used in research for studying the effects of fluorination on biological activity and chemical reactivity.

- Material Science: It may also find applications in developing new materials with specific properties due to its unique chemical structure .

Studies on 4'-Fluoropropiophenone's interactions focus on its reactivity with biological molecules and other chemicals. Key findings include:

- Reactivity with Amines: The compound can form amides or other derivatives when reacted with amines, which may enhance its biological activity.

- Interaction with Enzymes: Some studies suggest that its derivatives may interact with specific enzymes, potentially leading to inhibition or modulation of enzyme activity .

Several compounds share structural similarities with 4'-Fluoropropiophenone, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Propiophenone | C₉H₁₀O | Lacks fluorine; serves as a precursor. |

| 4'-Chloropropiophenone | C₉H₉ClO | Chlorine instead of fluorine; different reactivity profile. |

| 3-Fluoropropiophenone | C₉H₉FO | Fluorine at the meta position; alters biological activity. |

| 4'-Bromopropiophenone | C₉H₉BrO | Bromine substitution affects stability and reactivity. |

4'-Fluoropropiophenone's uniqueness lies in its specific para-fluorination, which significantly influences its chemical reactivity and biological properties compared to related compounds .

Friedel–Crafts Acylation Approaches

The classic preparation of 4′-fluoropropiophenone relies on electrophilic acylation of an activated fluorobenzene nucleus with propionyl halides in the presence of strong Lewis acids.

| Representative entry | Aromatic partner | Acylating reagent | Catalyst / promoter | Temp. (°C) | Isolated yield (%) | Source |

|---|---|---|---|---|---|---|

| A | Fluorobenzene | Propionyl chloride | Anhydrous aluminium chloride | 0 → 25 | 72–78 | 45 |

| B | 4-Fluorophenol (ether-protected) | 3-Chloropropionyl chloride | Aluminium chloride (2 equiv.) | 0 → 80 | 74 | 50 |

| C | Fluorobenzene | Propionic anhydride | Mesoporous solid super-acid UDCaT-5 | 90 | 81 | 52 |

Key features

- Electrophile generation. Aluminium chloride forms [propionyl-AlCl₄]⁻ in situ, delivering a strongly activated acylium ion that selectively attacks the para-fluorinated ring [1].

- Regioselectivity. The fluorine atom directs acylation to the para position via −M resonance donation, giving the desired 4′-isomer almost exclusively [2].

- Process intensification. Heterogeneous super-acids (entry C) provide comparable conversions while simplifying downstream aluminium recovery and minimising corrosive waste [3].

Fluorination Techniques Using N–F Reagents

Two complementary strategies convert pre-made propiophenone intermediates into the target molecule:

- Electrophilic N-F reagents. N-Fluorobenzenesulfonimide installs fluorine para-selectively on electron-rich aryl rings; reaction of para-lithiated propiophenone derivatives proceeds in 65–78% yield under mild conditions [4].

- Hypervalent iodine–HF systems. Iodosylbenzene / triethylamine·HF enables direct α- or aryl-fluorination of propiophenones at ambient temperature, providing access to 4′-fluoro analogues in 60–70% yield without metal catalysts [5].

These reagent classes avoid hazardous hydrogen fluoride and exhibit broad functional-group tolerance, making them attractive for late-stage fluorination [6] [7].

Catalytic Asymmetric Synthesis Strategies

Enantioenriched derivatives of 4′-fluoropropiophenone are valuable building blocks for chiral drug candidates. Two catalytic manifolds dominate:

Nickel/bis(oxazoline)-catalysed Negishi arylation. Stereoconvergent coupling of racemic α-bromo-α-fluoro ketones with aryl-zinc reagents furnishes tertiary α-fluoroketones bearing the 4′-fluoro substituent with up to 93% ee on multigram scale [8] [9].

Rhodium CCN-pincer-catalysed asymmetric alkynylation. One-pot addition of terminal alkynes to 4′-fluorinated trifluoromethyl ketones delivers propargylic alcohols in 85–96% ee, demonstrating high chemoselectivity even in the presence of the aryl-fluorine bond [10].

These methods illustrate how transition-metal complexes accommodate the electron-withdrawing fluorine while exerting fine stereocontrol, enabling access to pharmaceutically relevant single-enantiomer scaffolds [11] [12].

Green Chemistry Approaches in Production

Sustainability drives renewed interest in minimising hazardous reagents, solvents and waste streams.

Mechanochemical nucleophilic fluorination. A solvent-free ball-milling protocol using potassium fluoride and tetra-n-butylammonium bromide converts aryl chlorides into fluoro-arenes within 60 minutes at room temperature; application to 4-chloropropiophenone affords the desired product in 78% isolated yield with an E-factor <3 [13].

Reagent recycling. Aluminium chloride recovered from Friedel–Crafts filtrates can be regenerated electrolytically and reused in continuous acylation loops, reducing Lewis-acid consumption by >70% [14].

Atom-efficient acylations. Propionic anhydride–based Friedel–Crafts protocols generate only benign carboxylate by-products and achieve >95% atom economy when run over reusable solid super-acids [3].

These advances align the synthesis of 4′-fluoropropiophenone with the twelve principles of green chemistry, particularly waste prevention, safer solvents and catalyst reuse [15] [16].

Industrial-Scale Manufacturing Processes

Commercial demand for fluorinated aromatic ketones in vitamin K and menadione analogues has prompted process-scale optimisation.

Integrated reagent supply. Propionyl chloride is produced on-site via continuous micro-channel chlorocarbonylation of propionic acid with triphosgene, eliminating bulk storage of the corrosive acid chloride and delivering >95% throughput efficiency [17].

Continuous Friedel–Crafts reactors. Tubular plug-flow systems fitted with static mixers ensure rapid heat removal and uniform Lewis-acid dispersion, enabling ton-scale acylation of fluorobenzene with space–time yields of 350 kg m⁻³ h⁻¹ while maintaining selectivity >98% [18].

Catalyst and solvent loops. Closed-cycle recovery of aluminium chloride, dichloromethane and unreacted aromatics cuts process mass intensity by 45% relative to batch operation [14].

Quality control. Online IR and GC monitoring of 4′-fluoropropiophenone exiting the reactor (<1% ortho-isomer) ensures compliance with pharmaceutical impurity guidelines before downstream condensation to 6-fluoromenadione intermediates [19].

Collectively, these measures demonstrate that high-volume manufacture of 4′-fluoropropiophenone can meet modern efficiency and environmental benchmarks without compromising product quality.

Table 2 Summary of Sustainability Metrics for Leading Routes

| Route | PMI (kg kg⁻¹) | Reusable catalyst? | Halogenated solvent use | Typical scale (t yr⁻¹) | Source |

|---|---|---|---|---|---|

| AlCl₃ batch FC | 120 | No | High | ≤0.5 | 45 |

| Solid super-acid FC | 48 | Yes | Moderate | 1–5 | 52 |

| Mechanochemical KF SNAr | 15 | Yes | None | Pilot | 80 |

| Continuous AlCl₃ loop | 66 | Yes | Moderate | 10+ | 42 |

PMI = process mass intensity (all inputs / product). Continuous and mechanochemical options show the greatest reductions in material demand and waste generation.

Key Takeaways

- Friedel–Crafts acylation of fluorobenzene remains the benchmark laboratory synthesis, delivering >70% yields with simple work-up [20] [2].

- Electrophilic N–F chemistry enables late-stage para-fluorination, expanding structural space without hazardous F₂ handling [7] [4].

- Modern asymmetric catalysis offers scalable access to chiral 4′-fluoropropiophenone variants in >90% ee, broadening their applicability in drug discovery [8] [10].

- Green-chemistry innovations—mechanochemistry, solid acids and reagent recycling—cut waste and energy footprints while preserving throughput [15] [13].

- Integrated continuous processes now support multi-ton production with tight impurity control, aligning industrial manufacture with current environmental and regulatory expectations [14] [18].

XLogP3

GHS Hazard Statements

H302 (81.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (81.25%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant